REACTION_CXSMILES
|
BrBr.[F:3][C:4]([F:14])([F:13])[O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.[S-:15][C:16]#[N:17].[K+].N>C(O)(=O)C.O>[NH2:17][C:16]1[S:15][C:11]2[CH:12]=[C:6]([O:5][C:4]([F:13])([F:14])[F:3])[CH:7]=[CH:8][C:9]=2[N:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Name
|
potassium thiocyanate
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at the ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is cooled in an icebath
|
Type
|
CUSTOM
|
Details
|
The insoluble material is separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized in an ethanol-water mixture (50--50)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |